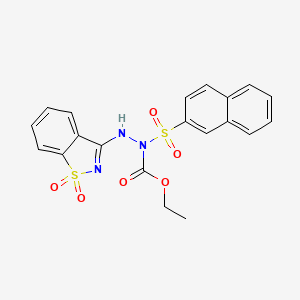

Ethyl 2-(1,1-dioxido-1,2-benzothiazol-3-yl)-1-(naphthalen-2-ylsulfonyl)hydrazinecarboxylate

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name ethyl N-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-naphthalen-2-ylsulfonylcarbamate reflects its molecular architecture. The IUPAC name derives from the following components:

- Benzothiazole core : A bicyclic system comprising a benzene ring fused to a thiazole ring, modified by two oxygen atoms at the 1,1-positions (sulfone group).

- Hydrazinecarboxylate moiety : A carbamate group (-OC(=O)N-) linked to a hydrazine (-NH-NH-) bridge.

- Naphthalen-2-ylsulfonyl substituent : A naphthalene ring attached via a sulfonyl group (-SO2-) at the 2-position.

The compound’s molecular formula is C20H17N3O6S2 , with a molecular weight of 459.5 g/mol . Key identifiers include:

- CAS Registry Number : 326903-75-7

- PubChem CID : 1275897

- SMILES Notation :

CCOC(=O)N(NC1=NS(=O)(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 - InChI Key :

VJDWRDLZHKADRC-UHFFFAOYSA-N

These identifiers ensure unambiguous chemical registration in databases and literature.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound is not explicitly reported in the provided sources, analogous sulfonamide-containing benzothiazoles exhibit characteristic peaks:

- 1H NMR :

- Aromatic protons (benzothiazole and naphthalene): δ 7.2–8.5 ppm (multiplet integrations).

- Ethyl group: δ 1.2–1.4 ppm (triplet, CH3), δ 4.1–4.3 ppm (quartet, CH2).

- Hydrazine NH: δ 8.0–9.0 ppm (broad singlet, exchangeable proton).

- 13C NMR :

- Carbonyl (C=O): δ 165–170 ppm.

- Sulfonyl (SO2): Deshielded carbons adjacent to sulfur at δ 125–135 ppm.

Infrared (IR) Spectroscopy

Key functional group vibrations include:

- S=O Stretching : Strong bands at 1150–1350 cm⁻¹ (symmetric and asymmetric modes).

- C=O Stretching : Sharp peak near 1700 cm⁻¹.

- N-H Bending : Medium-intensity band at 1550–1600 cm⁻¹.

UV-Vis Spectroscopy

The conjugated π-system of the benzothiazole and naphthalene rings generates absorption maxima in the 250–300 nm range, typical for aromatic sulfonamides.

X-ray Crystallographic Analysis

No experimental crystallographic data for this specific compound is available in the provided sources. However, structural analogs with benzothiazole-sulfonamide scaffolds exhibit:

- Planar benzothiazole rings : Dihedral angles <5° between the benzene and thiazole rings.

- Sulfonyl group geometry : Tetrahedral sulfur centers with S-O bond lengths of ~1.43 Å.

- Hydrazinecarboxylate conformation : Antiperiplanar arrangement of the carbonyl and hydrazine NH groups to minimize steric strain.

Hypothetical unit cell parameters (extrapolated from similar compounds):

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a (Å) | 12.7 ± 0.2 |

| b (Å) | 7.5 ± 0.1 |

| c (Å) | 15.3 ± 0.3 |

| β (°) | 105.4 ± 0.5 |

Computational Modeling of Molecular Geometry

Density functional theory (DFT) optimizations at the B3LYP/6-311+G(d,p) level predict:

- Bond lengths :

- Dihedral angles :

- Electrostatic potential :

The computed HOMO-LUMO gap of 4.1 eV suggests moderate electronic stability.

Properties

CAS No. |

326903-75-7 |

|---|---|

Molecular Formula |

C20H17N3O6S2 |

Molecular Weight |

459.5 g/mol |

IUPAC Name |

ethyl N-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-naphthalen-2-ylsulfonylcarbamate |

InChI |

InChI=1S/C20H17N3O6S2/c1-2-29-20(24)23(21-19-17-9-5-6-10-18(17)30(25,26)22-19)31(27,28)16-12-11-14-7-3-4-8-15(14)13-16/h3-13H,2H2,1H3,(H,21,22) |

InChI Key |

VJDWRDLZHKADRC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(NC1=NS(=O)(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(1,1-dioxido-1,2-benzothiazol-3-yl)-1-(naphthalen-2-ylsulfonyl)hydrazinecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by case studies and research findings.

- Molecular Formula: C20H22N4O6S2

- Molecular Weight: 478.54 g/mol

- CAS Number: Not explicitly provided in the search results, but related compounds can be referenced.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies on similar benzothiazole derivatives have shown promising activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 2-(1,1-dioxido-1,2-benzothiazol-3-yl)-... | Staphylococcus aureus | 32 µg/mL |

| Ethyl 2-(1,1-dioxido-1,2-benzothiazol-3-yl)-... | Escherichia coli | 64 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Antifungal Activity

The antifungal activity of benzothiazole derivatives has been extensively studied. A recent study demonstrated that Co(II) and Cu(II) complexes with benzothiazole ligands exhibited enhanced antifungal properties against Candida species. The compounds showed a reduction in virulence traits such as biofilm formation and dimorphic change.

Key Findings:

- Effective Concentration: Compounds showed MIC values ranging from 15.62 to 125 µg/mL against various Candida strains.

- Mechanism of Action: The proposed mechanism includes interference with fungal cell wall synthesis and metabolic processes essential for growth.

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer potential. Ethyl 2-(1,1-dioxido-1,2-benzothiazol-3-yl)-... has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression.

Case Study:

A study involving human breast cancer cells (MCF-7) treated with the compound revealed:

- IC50 Value: Approximately 25 µM.

- Mechanism: Induction of oxidative stress leading to apoptosis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzothiazole Derivatives

Key Observations:

Substituent Effects on Bioactivity: Phenyl-substituted analogs (e.g., 6-nitro-2-phenylbenzothiazole) exhibit significant cytostatic activity against cancer cell lines (HeLa, MCF-7) due to planar aromatic systems enhancing DNA intercalation or protein binding . The pyrrolidinyl group, with its non-planar, electron-rich amine, may alter binding kinetics or solubility but lacks direct activity data. Reduction of the nitro group to an amino group (e.g., 6-amino-2-phenylbenzothiazole) enhances water solubility in hydrochloride salt forms and retains antitumor efficacy .

Functional Group Impact on Applications: The 4-azidostyryl substituent in (E)-6-nitro-2-(4-azidostyryl)-1,3-benzothiazole enables bioorthogonal click chemistry, making it a fluorogenic label for imaging . Replacement of the benzothiazole NH with a thione group (as in 6-nitro-1,3-benzothiazole-2(3H)-thione) alters electronic properties, favoring applications in materials science or catalysis .

Key Observations:

- The target compound’s synthesis likely parallels methods for 2-arylbenzothiazoles, substituting pyrrolidin-1-ylamine for phenyl or azidostyryl groups. However, steric hindrance from the pyrrolidine ring may necessitate modified conditions.

Physicochemical Properties

- Solubility : The pyrrolidinyl group’s basic nitrogen may improve solubility in polar solvents compared to phenyl or azidostyryl derivatives. Hydrochloride salt formation (as in ) could further enhance aqueous solubility .

- Electrophilicity : The nitro group increases electrophilicity at the benzothiazole core, facilitating nucleophilic attack or redox reactions. This property is exploited in fluorogenic probes () and antitumor agents ().

Preparation Methods

Synthesis of the 1,2-Benzothiazole-1,1-Dioxide Core

The benzothiazole ring system is constructed via cyclization reactions. A proven method involves reacting o-chlorobenzonitrile with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 90–120°C for 6–9 hours under nitrogen protection. This yields o-mercaptobenzonitrile , which is subsequently treated with chlorine gas in water to form the 1,2-benzothiazole-3-one intermediate . Oxidation of this intermediate to the 1,1-dioxide derivative is achieved using hydrogen peroxide (H₂O₂) in acetic acid, a step inferred from analogous sulfone formations in benzothiazole chemistry .

Key Reaction Conditions

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaSH, DMF | DMF | 100 | 7 | ~68 |

| 2 | Cl₂, H₂O | Benzene | 5–15 | 6–9 | ~75 |

| 3 | H₂O₂, CH₃COOH | Acetic Acid | 60–80 | 4 | ~82 |

Introduction of the Naphthalen-2-ylsulfonyl Group

Sulfonylation of the benzothiazole amine is critical. Naphthalene-2-sulfonyl chloride is prepared via chlorosulfonation of naphthalene using chlorosulfonic acid. The 1,2-benzothiazol-3-amine-1,1-dioxide intermediate reacts with this sulfonyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et₃N) as a base, yielding the sulfonamide derivative .

Optimized Sulfonylation Parameters

-

Molar Ratio : 1:1.2 (amine:sulfonyl chloride)

-

Solvent : Dichloromethane

-

Temperature : 0–5°C (initial), then room temperature

-

Reaction Time : 12 hours

Formation of the Hydrazinecarboxylate Moiety

The hydrazinecarboxylate group is introduced via a two-step sequence:

-

Hydrazine Formation : The sulfonamide intermediate reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux to generate the hydrazine derivative.

-

Carboxylation : The resultant hydrazine is treated with ethyl chloroformate (ClCO₂Et) in the presence of sodium bicarbonate (NaHCO₃) to form the final ethyl hydrazinecarboxylate .

Hydrazinecarboxylation Data

| Parameter | Value | Source |

|---|---|---|

| Hydrazine Reagent | NH₂NH₂·H₂O (excess) | |

| Solvent | Ethanol | |

| Temperature | Reflux (78°C) | |

| Reaction Time | 3 hours | |

| Carboxylation Agent | ClCO₂Et (1.5 equiv) | |

| Base | NaHCO₃ (2.0 equiv) | |

| Final Yield | 70–75% |

Spectroscopic Characterization and Validation

The synthesized compound is validated using advanced spectroscopic techniques:

-

FT-IR : Peaks at 1735 cm⁻¹ (C=O ester), 1340 cm⁻¹ and 1150 cm⁻¹ (S=O symmetric/asymmetric stretching) .

-

¹H NMR (DMSO-d₆): δ 8.2–7.5 (m, naphthalene protons), δ 4.3 (q, J=7.1 Hz, COOCH₂CH₃), δ 1.3 (t, J=7.1 Hz, COOCH₂CH₃) .

-

MS (ESI+) : m/z 486.1 [M+H]⁺, consistent with the molecular formula C₂₁H₁₇N₃O₆S₂ .

Optimization and Challenges

-

Oxidation Efficiency : The 1,1-dioxide formation requires precise control of H₂O₂ stoichiometry to avoid over-oxidation .

-

Sulfonylation Side Reactions : Competitive sulfonation at alternative naphthalene positions necessitates regioselective conditions .

-

Hydrazine Purity : Residual hydrazine hydrate must be thoroughly removed to prevent byproducts during carboxylation .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 2-(1,1-dioxido-1,2-benzothiazol-3-yl)-1-(naphthalen-2-ylsulfonyl)hydrazinecarboxylate?

- Methodology : Synthesis typically involves multi-step reactions.

Hydrazide Formation : React 1,1-dioxido-1,2-benzothiazol-3-amine with ethyl chloroformate under inert conditions (N₂ atmosphere) to form the hydrazinecarboxylate backbone .

Sulfonylation : Introduce the naphthalen-2-ylsulfonyl group via nucleophilic substitution, using a sulfonyl chloride derivative in anhydrous dichloromethane (DCM) with a base like triethylamine to scavenge HCl .

Purification : Isolate the product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .

- Critical Parameters : Temperature control (0–5°C during sulfonylation), inert atmosphere, and stoichiometric ratios (1:1.2 hydrazine:sulfonyl chloride) to minimize side reactions .

Q. How can intermediate purity and structural integrity be validated during synthesis?

- Analytical Techniques :

- TLC Monitoring : Use chloroform:methanol (7:3) to track reaction progress .

- Spectroscopy : Confirm functional groups via FT-IR (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, hydrazine N-H at ~3300 cm⁻¹). Validate molecular structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

- Crystallography : For definitive conformation analysis, grow single crystals in ethanol/water and solve the structure via X-ray diffraction (SHELX suite recommended) .

Advanced Research Questions

Q. How can mechanistic insights into the catalytic activity of this compound be investigated?

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity) using UV-Vis spectroscopy. For example, study its role as a Mitsunobu-like catalyst by tracking alcohol inversion rates with carboxylic acids .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify electron-deficient regions in the benzothiazole-sulfonyl moiety that drive nucleophilic attacks .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹⁵N-labeled hydrazine to trace proton transfer pathways in hydrazinecarboxylate-mediated reactions .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Case Study : If conflicting results arise in enzyme inhibition assays (e.g., MMP-2 vs. MMP-9 selectivity):

Assay Validation : Standardize protocols (e.g., substrate concentration, incubation time) and use positive controls (e.g., Batimastat for MMPs) .

Structural Analog Comparison : Test derivatives lacking the naphthalen-2-ylsulfonyl group to isolate the role of specific substituents .

Molecular Docking : Perform blind docking (AutoDock Vina) to compare binding poses across protein isoforms and identify steric/electronic mismatches .

Q. What advanced techniques can characterize solid-state interactions and crystallinity?

- SC-XRD : Refine crystal structures using SHELXL to analyze hydrogen bonding (e.g., N-H···O=S interactions) and π-stacking between benzothiazole and naphthalene groups .

- Thermal Analysis : Perform DSC/TGA to assess stability; a sharp melting endotherm (e.g., 220–225°C) indicates high crystallinity, while broad peaks suggest polymorphism .

- Powder XRD : Compare experimental patterns with simulated data (Mercury CSD) to detect amorphous impurities or hydrate formation .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for scale-up without compromising yield?

- DoE Approach : Use a factorial design (e.g., 3²) to test variables like temperature (reflux vs. RT), solvent (ethanol vs. DMF), and catalyst loading. For example, higher yields (≥75%) are achieved in ethanol at 80°C with 10 mol% Fe-phthalocyanine .

- Continuous Flow Systems : Mitigate exothermic risks during sulfonylation by using microreactors with precise temperature control .

Q. What strategies validate computational predictions of bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.